Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate
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Overview
Description
Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate is a complex organic compound with the molecular formula C₉H₁₀N₄S₃. This compound is part of the thiazole and pyrazine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate typically involves the annulation of a thiazole ring to a pyrazine core. This process can be achieved through various synthetic techniques, including cyclization and condensation reactions. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Thiazole Derivatives: Such as thiamine (vitamin B1) and penicillin.
Pyrazine Derivatives: Including pyrrolopyrazine and pyrano[2,3-d]thiazole.
Uniqueness: Dimethyl (6-methylthiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate stands out due to its unique combination of thiazole and pyrazine rings, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C9H10N4S3 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)-N-(6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)methanimine |
InChI |
InChI=1S/C9H10N4S3/c1-5-4-10-6-7(11-5)16-8(12-6)13-9(14-2)15-3/h4H,1-3H3 |
InChI Key |
XEBMSYFAEYPUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)SC(=N2)N=C(SC)SC |
Origin of Product |
United States |
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